What are the physical and chemical properties of S-Ethyl-L-cysteine
What are the physical and chemical properties of S-Ethyl-L-cysteine
An In-Depth Technical Guide to S-Ethyl-L-cysteine: Properties, Analysis, and Biological Significance
This guide provides a comprehensive technical overview of S-Ethyl-L-cysteine (SEC), a sulfur-containing amino acid derivative. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and significant biological activities of SEC. The structure of this guide is designed to offer a logical flow from fundamental properties to practical applications, providing both theoretical grounding and actionable experimental insights.
Introduction: The Scientific Context of S-Ethyl-L-cysteine
S-Ethyl-L-cysteine is an S-alkylated derivative of the amino acid L-cysteine, where the hydrogen of the thiol group is replaced by an ethyl group. This modification transforms the reactive thiol into a more stable thioether, significantly altering its chemical behavior while retaining the core amino acid structure. This structural change is pivotal to its biological activities and applications. Found naturally in some Allium species, SEC has garnered scientific interest for its therapeutic potential, particularly its nephroprotective, anti-inflammatory, and antioxidant properties.[1][2] Unlike its precursor L-cysteine, which is a primary building block for proteins and the antioxidant glutathione, SEC's stability and distinct metabolic pathway make it a unique molecule for investigation in cellular protection and drug development.
This guide will explore its fundamental properties, methods for its synthesis and analysis, and the biochemical pathways it influences, providing a robust resource for its application in a research setting.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its handling, formulation, and mechanism of action. S-Ethyl-L-cysteine is a white to light yellow crystalline powder.[3] As a zwitterionic amino acid derivative at physiological pH, its properties are governed by the amino, carboxyl, and thioether functional groups.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-ethylsulfanylpropanoic acid | [4] |
| Synonyms | S-Ethylcysteine, 3-(Ethylthio)alanine, SEC | [4] |
| CAS Number | 2629-59-6 | [5] |
| Molecular Formula | C₅H₁₁NO₂S | [5] |
| Molecular Weight | 149.21 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 241-260 °C (decomposes) | [5][6] |
| Optical Rotation | [α]²⁰/D = -23.0° to -27.0° (c=1 in H₂O) | [3] |
Acidity and Solubility
The zwitterionic nature of SEC dictates its solubility and acid-base properties. It contains two ionizable groups: the α-carboxylic acid and the α-amino group.
| Acidity Property | Value | Source(s) |
| pKa₁ (α-COOH) | ~2.03 - 2.10 | [5][6] |
| pKa₂ (α-NH₃⁺) | ~8.60 | [5] |
Solubility Profile:
-
Water: Soluble, as expected for a small amino acid derivative.[3]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Based on data for L-cysteine, solubility is expected to be moderate and decrease with increasing alkyl chain length of the alcohol.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble. L-cysteine shows good solubility in DMSO and DMF binary mixtures with water.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.
Insight: The ethylation of the thiol group to a thioether slightly increases the molecule's lipophilicity compared to L-cysteine. However, its overall solubility is still dominated by the polar, zwitterionic amino acid backbone, ensuring significant aqueous solubility.
Spectroscopic and Analytical Characterization
Accurate identification and quantification are critical in research and development. This section details the expected spectroscopic signature of SEC and provides robust analytical protocols.
Spectroscopic Data (Predicted and Inferred)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the diastereotopic β-protons adjacent to the sulfur, and the α-proton.
-
Ethyl-CH₃: A triplet around δ 1.2-1.3 ppm.
-
Ethyl-CH₂: A quartet around δ 2.5-2.7 ppm.
-
β-CH₂ (S-CH₂): Two signals (doublet of doublets) around δ 2.8-3.2 ppm due to diastereotopicity.
-
α-CH: A doublet of doublets or triplet around δ 3.7-4.0 ppm.
-
-
¹³C NMR:
-
Ethyl-CH₃: A signal around δ 15 ppm.
-
Ethyl-CH₂: A signal around δ 25-30 ppm.
-
β-C (S-CH₂): A signal around δ 35-40 ppm.
-
α-C: A signal around δ 53-56 ppm.
-
Carbonyl-C: A signal around δ 170-175 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations from the amino acid backbone.
-
~3000-3200 cm⁻¹: N-H stretching of the ammonium group (broad).
-
~2900-2980 cm⁻¹: C-H stretching from the ethyl and methylene groups.
-
~1580-1630 cm⁻¹: Asymmetric N-H bending of NH₃⁺.
-
~1500-1550 cm⁻¹: Symmetric N-H bending of NH₃⁺.
-
~1710-1740 cm⁻¹: C=O stretching of the carboxylic acid (protonated form) or ~1560-1600 cm⁻¹ for the carboxylate (zwitterionic form).
-
~600-700 cm⁻¹: C-S stretching of the thioether.
Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred method. The predicted masses for common adducts are crucial for identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.0583 |
| [M+Na]⁺ | 172.0403 |
| [M-H]⁻ | 148.0438 |
| [M+K]⁺ | 188.0142 |
| Data sourced from PubChemLite.[10] |
Experimental Protocol: HPLC Analysis
High-Performance Liquid Chromatography is a standard method for the quantification of SEC.
Methodology:
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: Formic acid is used as an ion-pairing agent to improve peak shape and is compatible with mass spectrometry detection. For UV detection alone, phosphoric acid can be used.[5]
-
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV detection at 210 nm.
-
Mass Spectrometry (ESI+) monitoring for the [M+H]⁺ ion (m/z 150.06).
-
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a water/acetonitrile mixture. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
Caption: High-level workflow for the HPLC analysis of S-Ethyl-L-cysteine.
Chemical Synthesis and Reactivity
Laboratory-Scale Synthesis
S-Ethyl-L-cysteine is readily synthesized via a standard nucleophilic substitution (Sₙ2) reaction. The thiolate anion of L-cysteine acts as a potent nucleophile, displacing a halide from an ethylating agent.
Protocol: Synthesis via S-Alkylation of L-cysteine
-
Dissolution: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a 2M aqueous solution of sodium hydroxide (NaOH, 2.2 eq). The flask should be equipped with a magnetic stir bar.
-
Causality: The basic conditions are crucial to deprotonate the thiol group (-SH, pKa ~8.3) to the more nucleophilic thiolate anion (-S⁻), which is necessary for the Sₙ2 reaction to proceed efficiently. Using excess base ensures complete deprotonation.
-
-
Addition of Alkylating Agent: Cool the solution in an ice bath. Add iodoethane (or bromoethane) (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using TLC (n-butanol:acetic acid:water = 4:1:1) with ninhydrin staining.
-
Workup and Isolation:
-
Acidify the reaction mixture to pH ~5-6 with glacial acetic acid or 1M HCl. At its isoelectric point, the product's solubility is minimal.
-
A white precipitate of S-Ethyl-L-cysteine should form. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove impurities and residual water.
-
Dry the product under vacuum to yield pure S-Ethyl-L-cysteine.
-
Chemical Reactivity
The primary sites of reactivity are the amino group, the carboxyl group, and the thioether sulfur.
-
Amine and Carboxyl Reactivity: These groups undergo standard amino acid reactions, such as peptide bond formation, esterification (of the carboxyl group), and acylation (of the amino group).
-
Thioether Reactivity (Oxidation): The sulfur atom in the thioether linkage is susceptible to oxidation. Unlike the thiol in cysteine which can form disulfides, the thioether typically undergoes oxidation to form the corresponding sulfoxide and, under stronger conditions, the sulfone.
-
SEC + H₂O₂ → S-Ethyl-L-cysteine sulfoxide
-
S-Ethyl-L-cysteine sulfoxide + [Oxidant] → S-Ethyl-L-cysteine sulfone
-
Insight: This oxidative pathway is a key step in its metabolism in biological systems.[11] The reactivity of the thioether is lower than that of a free thiol, contributing to the compound's overall stability.[12]
-
Biological Activity and Mechanisms
S-Ethyl-L-cysteine exhibits significant biological effects, primarily acting as an antioxidant and anti-inflammatory agent. Its most well-documented role is in protecting the kidneys from damage.
Nephroprotective Mechanism of Action
SEC has shown remarkable efficacy in mitigating kidney damage induced by toxins like cisplatin and in diabetic models.[1][2] Its protective effects are multifaceted, stemming from its ability to modulate key cellular pathways related to oxidative stress and inflammation.
Key Mechanistic Pillars:
-
Antioxidant Response: SEC upregulates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a master regulator of the antioxidant response. Its activation leads to the increased expression of protective enzymes like Heme Oxygenase-1 (HO-1), which combat oxidative stress.[1]
-
Anti-inflammatory Action: SEC suppresses the pro-inflammatory NF-κB (Nuclear Factor kappa B) pathway. This reduces the production and release of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response that contributes to tissue damage.[1]
-
Reduction of Reactive Oxygen Species (ROS): By bolstering endogenous antioxidant systems (e.g., preserving glutathione levels) and suppressing pro-oxidant enzymes, SEC directly lowers the cellular burden of damaging ROS.[1][13]
Caption: Mechanism of S-Ethyl-L-cysteine in providing nephroprotection.
Metabolic Fate
Based on studies of analogous S-alkyl-cysteines, the primary metabolic pathway for SEC in vivo is expected to involve two main transformations:
-
N-acetylation: The amino group is acetylated to form N-acetyl-S-ethyl-L-cysteine.
-
S-oxidation: The thioether sulfur is oxidized by flavin-containing monooxygenases (FMOs) to form S-Ethyl-L-cysteine sulfoxide.
These pathways can occur in sequence, leading to metabolites like N-acetyl-S-ethyl-L-cysteine sulfoxide, which are then primarily excreted in the urine.[14][15]
Caption: Predicted metabolic pathway of S-Ethyl-L-cysteine in vivo.
Safety and Handling
S-Ethyl-L-cysteine is classified as a category 2 eye irritant.[4] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, gloves, and a lab coat.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container. Recommended storage temperature is -20°C for long-term stability.[5]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice.
-
Conclusion
S-Ethyl-L-cysteine is a stable, water-soluble amino acid derivative with well-defined physicochemical properties. Its significance in the research community, particularly for drug development professionals, is underscored by its potent nephroprotective activities, which are mediated through the modulation of fundamental cellular pathways governing oxidative stress and inflammation. The analytical and synthetic protocols detailed in this guide provide a practical framework for researchers to reliably work with and investigate this promising compound. As research into targeted therapies for oxidative stress-related diseases continues, the unique profile of S-Ethyl-L-cysteine positions it as a valuable tool and potential therapeutic agent.
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